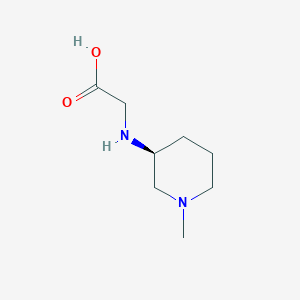

((S)-1-Methyl-piperidin-3-ylamino)-acetic acid

CAS No.:

Cat. No.: VC13530538

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 2-[[(3S)-1-methylpiperidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C8H16N2O2/c1-10-4-2-3-7(6-10)9-5-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 |

| Standard InChI Key | XTCIQASFUPAKBP-ZETCQYMHSA-N |

| Isomeric SMILES | CN1CCC[C@@H](C1)NCC(=O)O |

| SMILES | CN1CCCC(C1)NCC(=O)O |

| Canonical SMILES | CN1CCCC(C1)NCC(=O)O |

Introduction

Synthesis Methods

The synthesis of ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid typically involves chiral resolution or asymmetric synthesis techniques to ensure the correct stereochemistry. Common methods include reductive amination or the use of chiral auxiliaries to achieve the desired (S) configuration.

Biological Activity and Applications

While specific biological activity data for ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid is scarce, compounds with similar structures have shown potential in various therapeutic areas, including neurological disorders and cancer treatment. The presence of a piperidine ring often contributes to interactions with biological targets such as receptors or enzymes.

Research Findings and Future Directions

Research into piperidine derivatives has highlighted their versatility in medicinal chemistry. Studies on related compounds suggest that modifications to the piperidine ring can significantly impact biological activity, offering opportunities for drug development. Future research should focus on exploring the specific pharmacological properties of ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid and its potential applications in medicine.

Note:

Due to the limited availability of specific information on ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid, this article focuses on general aspects of piperidine derivatives and their potential applications in medicinal chemistry. Further research is needed to provide detailed insights into this compound's properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume